molecular formula C50H80N8NaO20P B1673919 L 693989 CAS No. 138661-20-8

L 693989

Cat. No.: B1673919
CAS No.: 138661-20-8
M. Wt: 1167.2 g/mol
InChI Key: VAHIZUPRWJROTF-RBKNGNFHSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L 693989 is a highly complex organic compound. It features multiple functional groups, including amino, hydroxy, and oxo groups, as well as a phosphate group. This compound is likely to have significant biological and chemical activity due to its intricate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, each requiring specific reagents and conditions. The process may start with simpler organic molecules, which are gradually built up through a series of reactions such as condensation, oxidation, and substitution. Each step must be carefully controlled to ensure the correct functional groups are added in the right order.

Industrial Production Methods

Industrial production of complex organic compounds often involves the use of automated synthesis machines and reactors. These systems can precisely control reaction conditions such as temperature, pressure, and pH, ensuring high yields and purity. The process may also involve purification steps such as chromatography or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound is likely to undergo a variety of chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may produce alcohols.

Scientific Research Applications

This compound is likely to have a wide range of applications in scientific research, including:

    Chemistry: As a complex organic molecule, it can be used to study reaction mechanisms and develop new synthetic methods.

    Biology: The compound’s multiple functional groups may interact with biological molecules, making it useful for studying enzyme activity and protein interactions.

    Medicine: Its potential biological activity could lead to the development of new drugs or therapeutic agents.

    Industry: The compound may be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for this compound will depend on its specific interactions with molecular targets. It may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact mechanism will require detailed study using techniques such as molecular modeling and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple functional groups, such as:

    Peptides: Short chains of amino acids with various functional groups.

    Polyketides: Complex molecules produced by bacteria and fungi with multiple hydroxy and oxo groups.

    Nucleotides: Building blocks of DNA and RNA with phosphate, amino, and hydroxy groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups and its intricate structure. This complexity may confer unique biological or chemical properties, making it a valuable subject for research and development.

Properties

CAS No.

138661-20-8

Molecular Formula

C50H80N8NaO20P

Molecular Weight

1167.2 g/mol

IUPAC Name

sodium;[4-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-18-(10,12-dimethyltetradecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]phenyl] hydrogen phosphate

InChI

InChI=1S/C50H81N8O20P.Na/c1-5-25(2)20-26(3)12-10-8-6-7-9-11-13-37(65)52-31-22-35(63)46(70)56-48(72)41-33(61)18-19-57(41)50(74)39(34(62)23-36(51)64)54-47(71)40(43(67)42(66)28-14-16-30(17-15-28)78-79(75,76)77)55-45(69)32-21-29(60)24-58(32)49(73)38(27(4)59)53-44(31)68;/h14-17,25-27,29,31-35,38-43,46,59-63,66-67,70H,5-13,18-24H2,1-4H3,(H2,51,64)(H,52,65)(H,53,68)(H,54,71)(H,55,69)(H,56,72)(H2,75,76,77);/q;+1/p-1

InChI Key

VAHIZUPRWJROTF-RBKNGNFHSA-M

SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+]

Canonical SMILES

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(C(C4=CC=C(C=C4)OP(=O)(O)[O-])O)O)C(CC(=O)N)O)O)O)O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 693989;  L-693989;  L693989;  L-693,989;  L 693,989;  L693,989; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L 693989
Reactant of Route 2
L 693989
Reactant of Route 3
L 693989
Reactant of Route 4
L 693989
Reactant of Route 5
L 693989
Reactant of Route 6
Reactant of Route 6
L 693989

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.